molecular formula C8H3BrF3NS B1615237 4-Bromo-3-trifluoromethylphenylisothiocyanate CAS No. 948294-47-1

4-Bromo-3-trifluoromethylphenylisothiocyanate

Cat. No.: B1615237
CAS No.: 948294-47-1
M. Wt: 282.08 g/mol
InChI Key: FUJRJHFGAPKJFK-UHFFFAOYSA-N
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Description

4-Bromo-3-trifluoromethylphenylisothiocyanate is an organic compound with the molecular formula C(_8)H(_3)BrF(_3)NS and a molecular weight of 282.08 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and an isothiocyanate functional group attached to a benzene ring. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-trifluoromethylphenylisothiocyanate typically involves the reaction of 4-bromo-3-trifluoromethylphenylamine with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the isothiocyanate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-trifluoromethylphenylisothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Thiourea Derivatives: Formed from the reaction with amines.

    Sulfonyl Derivatives: Resulting from oxidation reactions.

    Amines: Produced through reduction reactions.

Scientific Research Applications

4-Bromo-3-trifluoromethylphenylisothiocyanate is widely used in scientific research due to its unique chemical properties:

Mechanism of Action

The mechanism of action of 4-Bromo-3-trifluoromethylphenylisothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of stable thiourea linkages. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    4-Bromo-3-fluorophenylisothiocyanate: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    4-Chloro-3-trifluoromethylphenylisothiocyanate: Contains a chlorine atom instead of bromine.

    4-Bromo-3-methylphenylisothiocyanate: Features a methyl group instead of a trifluoromethyl group.

Uniqueness: 4-Bromo-3-trifluoromethylphenylisothiocyanate is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it particularly useful in the synthesis of complex molecules and in biochemical applications .

Properties

IUPAC Name

1-bromo-4-isothiocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NS/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJRJHFGAPKJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650262
Record name 1-Bromo-4-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948294-47-1
Record name 1-Bromo-4-isothiocyanato-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948294-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-isothiocyanato-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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